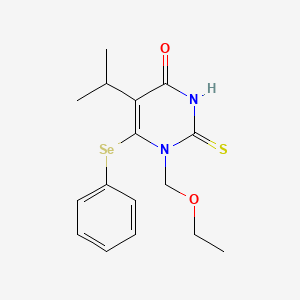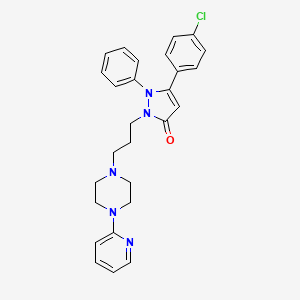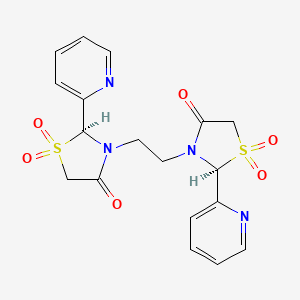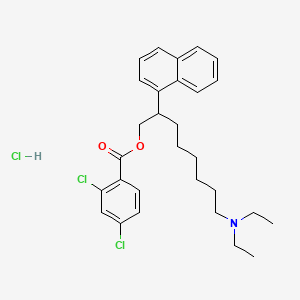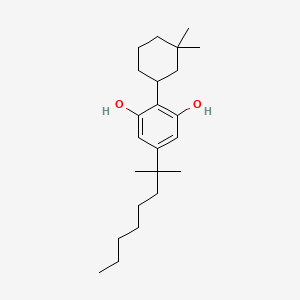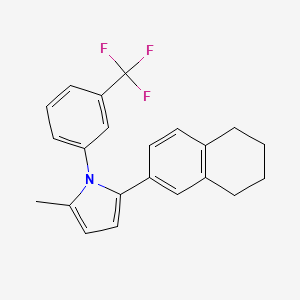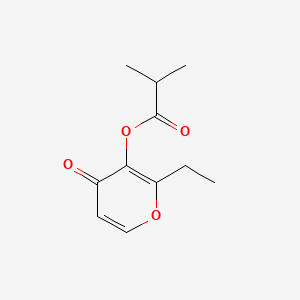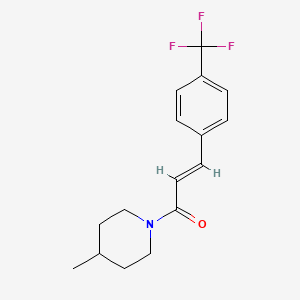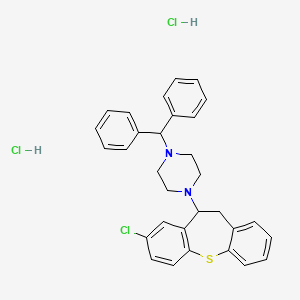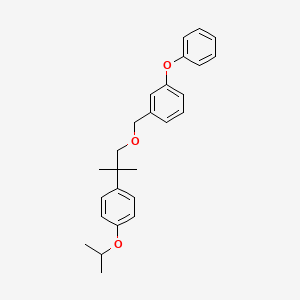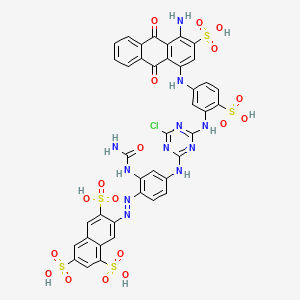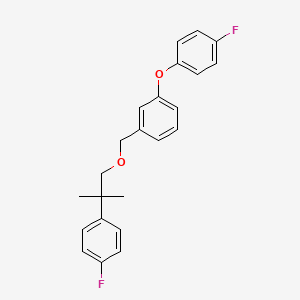
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by the presence of fluorinated phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-fluorophenol with benzyl chloride under basic conditions to form 4-fluorophenyl benzyl ether. This intermediate is then subjected to further reactions, such as alkylation and etherification, to introduce the additional fluorinated phenyl groups and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons
Applications De Recherche Scientifique
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane-associated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylacetic acid: A simpler fluorinated compound used as an intermediate in the production of fluorinated anesthetics.
1-Fluoro-4-[10-(4-fluorophenoxy)decoxy]benzene: Another fluorinated compound with similar structural features.
Uniqueness
Benzene, 1-(4-fluorophenoxy)-3-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)- is unique due to its complex structure, which includes multiple fluorinated phenyl groups
Propriétés
Numéro CAS |
80843-97-6 |
|---|---|
Formule moléculaire |
C23H22F2O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
1-fluoro-4-[3-[[2-(4-fluorophenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C23H22F2O2/c1-23(2,18-6-8-19(24)9-7-18)16-26-15-17-4-3-5-22(14-17)27-21-12-10-20(25)11-13-21/h3-14H,15-16H2,1-2H3 |
Clé InChI |
TUOLMSRJZDAQDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


